2-Chloronaphthalene-1-sulfonyl chloride
Description
Contextualization within Naphthalene-Based Organic Chemistry
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, is a cornerstone of organic chemistry. Its fused ring system creates a distinct electronic environment compared to simpler aromatic rings like benzene (B151609). The positions on the naphthalene ring are not equivalent; the alpha (1, 4, 5, 8) and beta (2, 3, 6, 7) positions exhibit different reactivity profiles. Electrophilic substitution, a fundamental reaction class for aromatic compounds, typically favors the alpha position due to the greater stability of the resulting carbocation intermediate.
The introduction of substituents onto the naphthalene core dramatically alters its chemical behavior. A chlorine atom at the 2-position (a beta position), as in the precursor 2-chloronaphthalene (B1664065), acts as a deactivating, ortho-para directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect. The subsequent introduction of a sulfonyl chloride group (-SO₂Cl) at the 1-position (an alpha position) results in 2-Chloronaphthalene-1-sulfonyl chloride. This substitution pattern, with a halogen and a potent electrophilic functional group on adjacent positions of the naphthalene ring, creates a highly functionalized and reactive scaffold for further chemical transformations.
Overview of Arylsulfonyl Chlorides as Synthetic Building Blocks
Arylsulfonyl chlorides (Ar-SO₂Cl) are a critically important class of organic reagents. magtech.com.cn The sulfonyl chloride functional group is a powerful electrophile, making it highly susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its utility as a synthetic building block. magtech.com.cn
The most common application is in the synthesis of sulfonamides, formed by the reaction of a sulfonyl chloride with a primary or secondary amine. This sulfonamide linkage is a key structural motif in a vast number of pharmaceuticals, including antibacterial sulfa drugs, diuretics, and anticonvulsants. anshulchemicals.com Additionally, reaction with alcohols yields sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions.
Beyond these classical applications, arylsulfonyl chlorides are employed in a variety of other transformations, including Friedel-Crafts sulfonylation to form sulfones and as precursors for the generation of sulfenes. Their versatility makes them indispensable tools for medicinal chemists and synthetic organic chemists in the construction of complex molecules. magtech.com.cn
Research Significance and Potential of this compound
While specific studies on this compound are not readily found, its potential can be inferred from the chemistry of its constituent parts and related isomers. The combination of the rigid, planar naphthalene backbone with a reactive sulfonyl chloride group and a directing chloro group makes it a promising candidate for several research areas.
Potential Applications:
Medicinal Chemistry: As a precursor for novel sulfonamides. The bulky and lipophilic 2-chloronaphthalene moiety could be explored to design enzyme inhibitors or receptor antagonists where specific steric and electronic interactions are required.
Materials Science: The naphthalene unit is a known chromophore. Derivatives of this compound could be used to synthesize novel dyes, fluorescent probes, or organic materials with specific photophysical properties.
Organic Synthesis: The compound can serve as a versatile intermediate. The sulfonyl chloride group offers a reactive handle for derivatization, while the chlorine atom can potentially participate in cross-coupling reactions, allowing for further elaboration of the molecular structure.
The specific substitution pattern may also lead to unique intramolecular interactions, influencing the conformation and reactivity of its derivatives.
Historical Perspectives on Related Chlorosulfonation Chemistries
The direct introduction of a sulfonyl chloride group onto an aromatic ring is achieved through chlorosulfonation, a reaction that has been a staple of industrial and laboratory synthesis for over a century. This electrophilic aromatic substitution reaction typically employs chlorosulfonic acid (ClSO₃H) as the reagent.
Historically, the reaction mechanism and conditions have been subjects of extensive study. For simple aromatic compounds like benzene, the reaction proceeds by attack of the aromatic ring on an electrophilic sulfur species derived from chlorosulfonic acid. The precise nature of the electrophile can vary with reaction conditions.
The chlorosulfonation of naphthalene itself is more complex than that of benzene. The reaction conditions, such as temperature and solvent, can influence the position of substitution. Generally, sulfonation at lower temperatures favors the formation of the 1-sulfonic acid derivative (kinetic control), while higher temperatures favor the 2-sulfonic acid (thermodynamic control). The subsequent conversion of these sulfonic acids to sulfonyl chlorides, or the direct chlorosulfonation of naphthalene, provides access to key intermediates like 1-naphthalenesulfonyl chloride and 2-naphthalenesulfonyl chloride. sigmaaldrich.com The synthesis of a specifically substituted derivative like this compound would build upon this foundational chemistry, requiring the chlorosulfonation of 2-chloronaphthalene, where the directing effects of the existing chloro substituent would guide the position of the incoming sulfonyl chloride group.
Compound Data Tables
Table 1: Properties of 2-Chloronaphthalene
| Property | Value |
| IUPAC Name | 2-Chloronaphthalene |
| Synonyms | β-Chloronaphthalene |
| CAS Number | 91-58-7 |
| Molecular Formula | C₁₀H₇Cl |
| Molar Mass | 162.62 g/mol |
| Appearance | Off-white crystalline powder |
| Melting Point | 59 °C |
| Boiling Point | 255 °C |
Data sourced from Wikipedia wikipedia.org
Table 2: Properties of Related Naphthalenesulfonyl Chlorides
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 1-Naphthalenesulfonyl chloride | 85-46-1 | C₁₀H₇ClO₂S | 226.68 | 64-67 |
| 2-Naphthalenesulfonyl chloride | 93-11-8 | C₁₀H₇ClO₂S | 226.68 | 74-76 |
| 5-Chloronaphthalene-1-sulfonyl chloride | 6291-07-2 | C₁₀H₆Cl₂O₂S | 261.12 | Not available |
Data sourced from Sigma-Aldrich sigmaaldrich.com and Santa Cruz Biotechnology scbt.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloronaphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c11-9-6-5-7-3-1-2-4-8(7)10(9)15(12,13)14/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRZLGGRDIRMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623284 | |
| Record name | 2-Chloronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102154-19-8 | |
| Record name | 2-Chloronaphthalene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10623284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloronaphthalene 1 Sulfonyl Chloride
Direct Chlorosulfonation Approaches
Direct chlorosulfonation involves the introduction of a sulfonyl chloride group onto the 2-chloronaphthalene (B1664065) backbone in a single step. This approach is often favored for its atom economy and reduced number of synthetic steps.
Optimization of Chlorosulfonic Acid Mediated Synthesis
The most common method for the direct synthesis of aryl sulfonyl chlorides is the reaction of the aromatic compound with chlorosulfonic acid. echemi.com In the case of 2-chloronaphthalene, the reaction proceeds via electrophilic aromatic substitution. The optimization of this reaction is crucial to maximize the yield of the desired product and to control the formation of isomers and byproducts such as sulfones.
Key parameters that are typically optimized in such reactions include the reaction temperature, the molar ratio of reactants, and the reaction time. While specific optimization data for the chlorosulfonation of 2-chloronaphthalene is not extensively detailed in publicly available literature, general principles of aromatic sulfonation can be applied. For instance, the reaction is often carried out by gradually adding the aromatic substrate to an excess of chlorosulfonic acid at a controlled temperature, followed by heating to complete the reaction. echemi.com
Table 1: General Conditions for Chlorosulfonation of Aromatic Compounds
| Parameter | Typical Range/Condition | Purpose |
| Temperature | 0°C to 150°C | Controls reaction rate and selectivity. Lower temperatures can favor kinetic products, while higher temperatures can lead to thermodynamic products and potential side reactions. |
| Reactant Ratio | 1 to 5+ equivalents of chlorosulfonic acid | Excess chlorosulfonic acid is often used to drive the reaction to completion and can also act as a solvent. |
| Reaction Time | Several hours | Sufficient time is required for the reaction to go to completion. Monitoring by techniques like TLC or GC is common. |
| Solvent | Often neat (excess reagent) or inert solvents like chloroform (B151607) or dichloromethane | Solvents can help to control the reaction temperature and improve handling of the reaction mixture. |
This table presents generalized conditions for aromatic chlorosulfonation and specific optimization for 2-chloronaphthalene would require experimental investigation.
Exploration of Alternative Chlorosulfonating Reagents
While chlorosulfonic acid is the most prevalent reagent for this transformation, other reagents can also be employed for the synthesis of sulfonyl chlorides. These alternatives may offer advantages in terms of milder reaction conditions, improved selectivity, or easier handling. Some alternative reagents for the synthesis of sulfonyl chlorides from various precursors are listed below, although their specific application to 2-chloronaphthalene would require further investigation.
Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) : These reagents are commonly used to convert sulfonic acids or their salts into the corresponding sulfonyl chlorides. orgsyn.orgchemicalbook.com
Sulfuryl chloride (SO₂Cl₂) : In the presence of a Lewis acid catalyst, sulfuryl chloride can be used for the direct chlorosulfonation of some aromatic compounds.
N-Chlorosuccinimide (NCS) : In combination with a sulfur source, NCS can be used for the oxidative chlorosulfonation of certain substrates. organic-chemistry.org
Regioselectivity and Isomer Control in Direct Synthesis
A significant challenge in the direct chlorosulfonation of 2-chloronaphthalene is controlling the position of the incoming sulfonyl chloride group. The naphthalene (B1677914) ring has multiple positions available for substitution, and the presence of the chlorine atom at the 2-position directs the electrophilic attack.
In the electrophilic substitution of naphthalene derivatives, the incoming electrophile generally prefers the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7) due to the greater stabilization of the carbocation intermediate. For 2-substituted naphthalenes, substitution at the 1-position is often kinetically favored. Therefore, in the direct chlorosulfonation of 2-chloronaphthalene, the primary product is expected to be 2-chloronaphthalene-1-sulfonyl chloride. However, the formation of other isomers, such as 2-chloronaphthalene-6-sulfonyl chloride or 2-chloronaphthalene-8-sulfonyl chloride, is possible, and the ratio of these isomers can be influenced by the reaction conditions.
Multistep Synthetic Routes to this compound
Multistep syntheses offer an alternative approach to producing this compound, often providing better control over the regiochemistry of the final product.
Precursor Synthesis and Functional Group Interconversions
A key precursor for the synthesis of this compound is 2-chloronaphthalene itself. The direct chlorination of naphthalene typically yields a mixture of 1-chloronaphthalene (B1664548) and 2-chloronaphthalene, along with more highly chlorinated products. wikipedia.org Separating these isomers can be challenging.
An alternative approach to obtaining pure 2-chloronaphthalene involves the isomerization of 1-chloronaphthalene. This can be achieved in the gas phase over zeolite catalysts at elevated temperatures (300-400 °C). google.com The equilibrium mixture at 400 °C contains approximately 56% 2-chloronaphthalene. google.com The 2-chloronaphthalene can then be separated from the mixture by crystallization. google.com
Another important precursor is 2-aminonaphthalene-1-sulfonic acid (Tobias acid). This compound can be synthesized by the sulfonation of 2-naphthylamine. nih.govkoreascience.kr However, due to the carcinogenic nature of 2-naphthylamine, alternative routes to Tobias acid are often preferred, such as the amination of 2-hydroxynaphthalene-1-sulfonic acid. nih.gov
Transformations of Substituted Naphthalene Derivatives to Access the Sulfonyl Chloride Moiety
A highly regioselective multistep route to this compound involves the use of the Sandmeyer reaction on 2-aminonaphthalene-1-sulfonic acid (Tobias acid). nih.gov This well-established reaction allows for the conversion of an amino group to a variety of other functional groups, including chlorine.
The synthesis proceeds in two main steps:
Diazotization and Sandmeyer Reaction: 2-Aminonaphthalene-1-sulfonic acid is first diazotized with sodium nitrite (B80452) in the presence of a mineral acid. The resulting diazonium salt is then treated with a copper(I) chloride solution to replace the diazonium group with a chlorine atom, yielding sodium 2-chloronaphthalene-1-sulfonate.
Conversion to the Sulfonyl Chloride: The sodium 2-chloronaphthalene-1-sulfonate is then converted to the final product, this compound. This transformation can be achieved using standard chlorinating agents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). orgsyn.orgresearchgate.netgoogle.com
Table 2: Reagents for the Conversion of Sulfonic Acid Salts to Sulfonyl Chlorides
| Reagent | Typical Reaction Conditions |
| Phosphorus Pentachloride (PCl₅) | Heating the dry sodium sulfonate salt with PCl₅. orgsyn.org |
| Thionyl Chloride (SOCl₂) | Refluxing the sodium sulfonate salt with SOCl₂ in an inert solvent like chloroform, often with a phase-transfer catalyst. google.com |
| Phosphorus Oxychloride (POCl₃) | Heating the sodium sulfonate salt with POCl₃. chemicalbook.com |
This table provides common reagents for the conversion of sulfonate salts to sulfonyl chlorides; specific conditions for sodium 2-chloronaphthalene-1-sulfonate may vary.
This multistep approach, particularly the Sandmeyer reaction route, offers excellent control over the placement of both the chlorine and the sulfonyl chloride groups, leading to a high-purity product.
Green Chemistry Principles in the Synthesis of this compound
The core tenets of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemical syntheses, are being increasingly applied to the production of aryl sulfonyl chlorides. For the synthesis of this compound, this translates to exploring alternatives to conventional reagents like chlorosulfonic acid, which is highly corrosive and reactive.
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising solvent-free technique.
Mechanochemical Synthesis:
Recent studies have demonstrated the successful synthesis of various sulfonyl derivatives under solvent-free mechanochemical conditions. youtube.com This approach could potentially be adapted for the synthesis of this compound. The reaction would likely involve the grinding of 2-chloronaphthalene with a suitable sulfonating agent in a ball mill. The advantages of this method include reduced waste, lower energy consumption, and often faster reaction times compared to solvent-based methods.
A hypothetical mechanochemical approach for the synthesis of this compound could involve the reaction of 2-chloronaphthalene with a solid sulfonating agent, such as a salt of chlorosulfonic acid, in a high-energy ball mill. The reaction parameters, including milling frequency, time, and the nature of the grinding media, would need to be optimized to maximize the yield and purity of the desired product.
Table 1: Potential Solvent-Free Methodologies for Aryl Sulfonyl Chloride Synthesis
| Methodology | Reagents | Conditions | Potential Advantages for this compound Synthesis |
| Mechanochemistry | Aryl compound, Solid sulfonating agent | Ball milling, room temperature | Elimination of solvent waste, reduced energy consumption, enhanced safety. |
| Solid-State Reaction | 2-Chloronaphthalene, Sulfuryl chloride (adsorbed on silica) | Heating | Reduced solvent use, potential for easier product isolation. |
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of this compound, research into sustainable catalysts focuses on heterogeneous systems and photocatalysis.
Heterogeneous Catalysts:
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. For the chlorosulfonation of 2-chloronaphthalene, a solid acid catalyst could potentially replace homogeneous acids that are difficult to recover and recycle. Zeolites and functionalized mesoporous silica (B1680970) are examples of solid acids that could be investigated for this transformation.
Recent advancements in the synthesis of sulfonamides have highlighted the use of magnetically recoverable nanocatalysts. nih.gov While this is for a downstream product, the principle of using magnetic nanoparticles to facilitate catalyst recovery could be applied to the synthesis of the sulfonyl chloride precursor.
Photocatalysis:
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reactivity. nih.gov The synthesis of aryl sulfonyl chlorides from arenediazonium salts has been successfully demonstrated using heterogeneous carbon nitride photocatalysts like potassium poly(heptazine imide) (K-PHI). nih.govacs.orgacs.org This method is tolerant of various functional groups and proceeds at room temperature, making it a potentially sustainable route to this compound from 2-chloro-1-naphthylamine.
Table 2: Catalyst Development for Sustainable Aryl Sulfonyl Chloride Synthesis
| Catalyst Type | Example | Reaction | Key Advantages |
| Heterogeneous Photocatalyst | Potassium Poly(heptazine imide) (K-PHI) | Diazonium salt chlorosulfonylation | Visible light, room temperature, recyclable, metal-free. nih.govacs.orgacs.org |
| Solid Acid Catalyst | Zeolites, Sulfated Zirconia | Electrophilic Aromatic Substitution | Recyclable, reduced corrosive waste. |
| Magnetically Recoverable Catalyst | Metal complexes on magnetic nanoparticles | Sulfonamide synthesis (related) | Easy separation and reuse. nih.gov |
Scale-Up Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization to ensure safety, efficiency, and sustainability. A key technology in this area is continuous flow chemistry.
Continuous Flow Synthesis:
Continuous flow reactors offer numerous advantages over traditional batch processes for the synthesis of sulfonyl chlorides. rsc.orgrsc.orgmdpi.com These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and process control. mdpi.com The high exothermicity often associated with chlorosulfonation reactions can be effectively managed in a continuous flow system, reducing the risk of thermal runaway. rsc.org
For the production of this compound, a continuous flow process could involve pumping a solution of 2-chloronaphthalene and a chlorosulfonating agent through a heated or cooled microreactor. The reaction parameters, such as temperature, residence time, and reagent stoichiometry, can be precisely controlled to optimize the yield and minimize the formation of byproducts. mdpi.com Downstream processing, including quenching and product isolation, can also be integrated into the continuous flow setup, leading to a more streamlined and efficient manufacturing process.
Research on the continuous flow synthesis of other aryl sulfonyl chlorides has demonstrated significant improvements in space-time yield and process reliability. mdpi.com Applying these principles to the synthesis of this compound could lead to a more economically viable and environmentally responsible industrial process.
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Aryl Sulfonyl Chlorides
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Safety | Higher risk due to large volumes of hazardous materials. | Improved safety with small reaction volumes. rsc.orgmdpi.com |
| Heat Transfer | Often inefficient, leading to potential thermal runaway. | Excellent heat transfer, precise temperature control. rsc.org |
| Process Control | Limited real-time control. | Precise control over reaction parameters. mdpi.com |
| Scalability | Often challenging and non-linear. | More straightforward and predictable scale-up. mdpi.com |
| Efficiency | Can have lower space-time yields. | High space-time yields are achievable. rsc.orgmdpi.com |
Reactivity and Reaction Mechanisms of 2 Chloronaphthalene 1 Sulfonyl Chloride
Nucleophilic Substitution Reactions at the Sulfonyl Center
Nucleophilic substitution at the sulfonyl sulfur atom is the cornerstone of the reactivity of 2-chloronaphthalene-1-sulfonyl chloride. The general mechanism for these reactions involves the attack of a nucleophile on the electron-deficient sulfur atom, proceeding through a transition state and resulting in the formation of a new bond with the sulfonyl group and the expulsion of the chloride leaving group. These reactions are fundamental in the synthesis of a variety of sulfonamide and sulfonate derivatives.
The reaction of this compound with amines, known as aminolysis, is a widely employed method for the synthesis of sulfonamides. This reaction is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.
Both primary and secondary amines readily react with this compound to yield the corresponding N-substituted and N,N-disubstituted sulfonamides, respectively. The nucleophilicity of the amine plays a crucial role in the reaction rate, with more basic and less sterically hindered amines generally reacting more rapidly.
The reaction with primary amines results in the formation of secondary sulfonamides, which still possess an acidic proton on the nitrogen atom. In contrast, secondary amines yield tertiary sulfonamides, which lack this acidic proton. This difference in the product structure can be utilized in chemical analysis and separation.
Table 1: Illustrative Examples of Aminolysis of this compound
| Amine | Product | Reaction Conditions | Hypothetical Yield (%) |
|---|---|---|---|
| Aniline | N-phenyl-2-chloronaphthalene-1-sulfonamide | Pyridine (B92270), 25°C | 92 |
| Morpholine | 1-(2-Chloronaphthalene-1-sulfonyl)morpholine | Triethylamine, CH₂Cl₂, 0°C to 25°C | 95 |
Note: The yields presented are hypothetical and for illustrative purposes, based on typical sulfonylation reactions.
The formation of sulfonamides from sulfonyl chlorides is generally understood to proceed through a nucleophilic substitution mechanism at the sulfur atom. For most aromatic sulfonyl chlorides, a concerted SN2-type mechanism is proposed. rsc.org In this pathway, the amine nucleophile attacks the sulfur atom, and the sulfur-chlorine bond is broken simultaneously in the transition state.
Alternatively, a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate has also been considered, particularly for more reactive systems. However, for typical aminolysis reactions of arylsulfonyl chlorides, the SN2 pathway is widely accepted. The reaction is often catalyzed by a base, which can deprotonate the amine, increasing its nucleophilicity, and also neutralize the HCl produced.
Alcohols and phenols can act as nucleophiles, reacting with this compound to form the corresponding sulfonate esters. This reaction, known as alcoholysis or phenolysis, is a common method for the synthesis of these esters, which are themselves useful as intermediates in organic synthesis and can be found in some biologically active molecules. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl byproduct. researchgate.net
The reactivity of the alcohol or phenol (B47542) is dependent on its nucleophilicity and steric hindrance. Generally, primary alcohols are more reactive than secondary alcohols, and tertiary alcohols are often unreactive due to steric bulk. Phenols, being less nucleophilic than alcohols, may require more forcing conditions or the use of a stronger base to facilitate the reaction.
The mechanism of sulfonate ester formation is analogous to that of sulfonamide formation, proceeding via a nucleophilic attack of the hydroxyl group on the sulfonyl sulfur, leading to the displacement of the chloride ion, likely through an SN2-type mechanism. researchgate.net
Table 2: Illustrative Examples of Alcoholysis and Phenolysis of this compound
| Nucleophile | Product | Reaction Conditions | Hypothetical Yield (%) |
|---|---|---|---|
| Ethanol | Ethyl 2-chloronaphthalene-1-sulfonate | Pyridine, 25°C | 88 |
| Phenol | Phenyl 2-chloronaphthalene-1-sulfonate | Triethylamine, CH₂Cl₂, 25°C | 85 |
Note: The yields presented are hypothetical and for illustrative purposes, based on typical sulfonylation reactions.
Thiols can react with this compound to produce thiosulfonates. This reaction involves the nucleophilic attack of the sulfur atom of the thiol on the sulfonyl sulfur, with the displacement of the chloride ion. Thiosulfonates are an important class of sulfur-containing compounds with various applications in organic synthesis and biological chemistry.
The reaction is typically conducted in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. The resulting thiosulfonates can, under certain conditions, undergo further reactions. For instance, in the presence of a reducing agent, they can be converted to disulfides and sulfinic acids. Some methods for the preparation of thiophenols involve the reduction of sulfonyl chlorides, which may proceed through intermediate sulfur species. orgsyn.org
In the presence of water, this compound undergoes hydrolysis to form 2-chloronaphthalene-1-sulfonic acid and hydrochloric acid. This reaction is a competing process in many of the nucleophilic substitution reactions if water is present in the reaction medium.
The rate of hydrolysis is dependent on the reaction conditions, such as temperature and pH. The reaction is generally slow in neutral water but is accelerated by the presence of bases. The mechanism of hydrolysis of aromatic sulfonyl chlorides in neutral and alkaline conditions is generally considered to be an SN2-type process, where water or a hydroxide (B78521) ion acts as the nucleophile. rsc.org
Table 3: Summary of Nucleophilic Substitution Products of this compound
| Nucleophile | Product Class | General Structure |
|---|---|---|
| Primary/Secondary Amine | Sulfonamide | R₂NSO₂-Ar |
| Alcohol/Phenol | Sulfonate Ester | ROSO₂-Ar |
| Thiol | Thiosulfonate | RSSO₂-Ar |
| Water | Sulfonic Acid | HOSO₂-Ar |
Ar represents the 2-chloronaphthyl group.
Aminolysis: Advanced Synthesis of Sulfonamides and Related Derivatives
Electrophilic Aromatic Substitution on the Naphthalene (B1677914) Ring System
The naphthalene ring is inherently more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its higher electron density. The position of substitution is directed by the existing substituents. In this compound, the chloro group is a deactivating but ortho, para-directing group, while the sulfonyl chloride group is a strong deactivating and meta-directing group. organicchemistrytutor.comyoutube.comlibretexts.orgyoutube.com The interplay of these directing effects determines the regiochemical outcome of further substitutions.
The chloro group at the C-2 position directs incoming electrophiles to the C-1 and C-3 positions (ortho) and the C-6 and C-7 positions (para-like). However, the C-1 position is already occupied. The sulfonyl chloride group at the C-1 position directs incoming electrophiles to the C-3, C-5, and C-7 positions (meta). Therefore, electrophilic attack is most likely to occur at positions that are activated or least deactivated.
Considering the combined effects:
Position 3: Is ortho to the chloro group and meta to the sulfonyl chloride group.
Position 4: Is not strongly influenced by either group's primary directing effect.
Positions 5 and 7: Are meta to the sulfonyl chloride and less influenced by the chloro group.
Position 6: Is para-like to the chloro group.
Position 8: Is peri to the sulfonyl chloride group, which can lead to steric hindrance.
The deactivating nature of both substituents makes electrophilic aromatic substitution on this system challenging, likely requiring harsh reaction conditions.
While specific halogenation studies on this compound are not extensively documented in readily available literature, the regiochemical outcome can be predicted based on the directing effects of the substituents. The chloro group is an ortho, para-director, and the sulfonyl chloride group is a meta-director. organicchemistrytutor.comlibretexts.org
Given the positions on the naphthalene ring relative to the existing substituents, further halogenation (e.g., chlorination or bromination) would likely be directed to the positions that are least deactivated. The deactivating inductive effect of the chloro group and the strong deactivating effect of the sulfonyl chloride group would make the ring system less reactive towards further electrophilic attack.
Predicted Regioselectivity for Halogenation:
| Position | Influence of -Cl (at C2) | Influence of -SO2Cl (at C1) | Predicted Outcome |
| 3 | ortho (activating) | meta (deactivating) | Possible, but sterically hindered. |
| 4 | - | para (deactivating) | Less likely. |
| 5 | - | meta (deactivating) | Possible. |
| 6 | para-like (activating) | - | Likely major product due to activation from the chloro group and less steric hindrance. |
| 7 | para-like (activating) | meta (deactivating) | Possible. |
| 8 | - | peri (sterically hindered) | Unlikely. |
Therefore, halogenation is predicted to occur preferentially on the ring not containing the sulfonyl chloride group, with the most probable site being the C-6 position.
Nitration of aromatic compounds is a classic electrophilic aromatic substitution. For this compound, the introduction of a nitro group would be governed by the same directing effects discussed for halogenation. The strongly deactivating sulfonyl chloride group would direct the incoming nitro group to the meta positions (C-3, C-5, C-7), while the chloro group would direct it to the ortho and para positions (C-3, C-6, C-7). organicchemistrytutor.comyoutube.comlibretexts.orgyoutube.com
Predicted Regioselectivity for Nitration:
| Position | Directing Effect (-Cl) | Directing Effect (-SO2Cl) | Overall Prediction |
| 3 | ortho | meta | Possible, but may be sterically hindered. |
| 5 | - | meta | Possible. |
| 6 | para-like | - | Less likely due to the stronger deactivating effect of the sulfonyl chloride group on the entire ring system. |
| 7 | para-like | meta | A likely site of substitution. |
Due to the strong deactivating nature of the sulfonyl chloride group, nitration is expected to be challenging.
Metal-Catalyzed Cross-Coupling Reactions Involving the Naphthalene Scaffold
This compound possesses two potential sites for metal-catalyzed cross-coupling reactions: the C-Cl bond and the C-SO2Cl bond. Both aryl chlorides and aryl sulfonyl chlorides can participate in various palladium-catalyzed coupling reactions. researchgate.netchemrevlett.comrsc.orgresearchgate.netrsc.orgwikipedia.orgresearchgate.netrsc.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or sulfonate. researchgate.netchemrevlett.comnih.gov Both the aryl chloride and the aryl sulfonyl chloride moieties of this compound could potentially undergo Suzuki-Miyaura coupling. Generally, the reactivity of aryl halides in Suzuki coupling follows the order I > Br > Cl, and aryl sulfonyl chlorides have been shown to be effective coupling partners as well. researchgate.netmit.edu
Selective coupling at either the C-Cl or C-SO2Cl position could potentially be achieved by tuning the reaction conditions, such as the choice of catalyst, ligand, and base. For instance, certain palladium catalysts show higher reactivity towards C-SO2Cl bonds compared to C-Cl bonds.
Potential Suzuki-Miyaura Coupling Products:
| Coupling Partner | Reactive Site on Substrate | Potential Product |
| Arylboronic acid | C-Cl | 2-Aryl-naphthalene-1-sulfonyl chloride |
| Arylboronic acid | C-SO2Cl | 2-Chloro-1-arylnaphthalene |
The Heck reaction couples aryl halides or triflates with alkenes, while the Sonogashira reaction couples them with terminal alkynes. rsc.orgrsc.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org Both the C-Cl and C-SO2Cl bonds in this compound could serve as handles for these transformations. Arylsulfonyl chlorides have been demonstrated to be viable substrates in Heck-type reactions. researchgate.netrsc.org
Similar to the Suzuki-Miyaura coupling, selective reaction at one site over the other might be possible by careful selection of the catalytic system.
Potential Heck and Sonogashira Coupling Products:
| Reaction Type | Coupling Partner | Potential Product (at C-Cl) | Potential Product (at C-SO2Cl) |
| Heck | Alkene | 2-(Alkenyl)-naphthalene-1-sulfonyl chloride | 2-Chloro-1-(alkenyl)-naphthalene |
| Sonogashira | Terminal Alkyne | 2-(Alkynyl)-naphthalene-1-sulfonyl chloride | 2-Chloro-1-(alkynyl)-naphthalene |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds, typically involving the reaction of an aryl halide with an amine. wikipedia.orgrsc.orgorganic-chemistry.orgacs.org The C-Cl bond at the 2-position of this compound is a suitable handle for this reaction. This would allow for the introduction of a variety of primary and secondary amines at this position.
While less common, the C-SO2Cl group can also be displaced by amines to form sulfonamides, though this is typically a nucleophilic substitution reaction rather than a metal-catalyzed cross-coupling. However, under specific catalytic conditions, the C-S bond of sulfonyl derivatives can be activated for C-N bond formation.
Potential Buchwald-Hartwig Amination Products:
| Amine | Reactive Site | Product |
| Primary or Secondary Amine | C-Cl | 2-(Amino)-naphthalene-1-sulfonyl chloride |
Reduction Chemistry of the Sulfonyl Chloride Group
The sulfonyl chloride group in this compound is susceptible to various reductive transformations, providing pathways to other important sulfur-containing compounds or enabling its complete removal.
Selective Reduction to Sulfinic Acids
The selective reduction of aryl sulfonyl chlorides to their corresponding sulfinic acids is a well-established and frequently utilized transformation. chez-alice.fr This reaction is particularly valuable as sulfinic acids and their salts (sulfinates) are stable and versatile intermediates in organic synthesis. google.comrsc.org For this compound, this reduction yields 2-chloronaphthalene-1-sulfinic acid.
The most common method for this conversion involves the use of reducing agents such as sodium sulfite (B76179) (Na₂SO₃) in an aqueous medium, often in the presence of a base like sodium bicarbonate to neutralize the HCl byproduct. rsc.orgwikipedia.org Other reducing agents capable of effecting this transformation include zinc dust and sodium hydrogensulfite. google.com Aromatic sulfinic acids are generally more stable than their aliphatic counterparts but can still be susceptible to slow oxidation to sulfonic acids upon exposure to air. chez-alice.fr
The general reaction is as follows: ArSO₂Cl + 2e⁻ + H⁺ → ArSO₂H + Cl⁻
Table 1: Common Reagents for Reduction of Aryl Sulfonyl Chlorides to Sulfinic Acids
| Reducing Agent | Typical Conditions | Reference |
|---|---|---|
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often with NaHCO₃, 70-80 °C | rsc.org |
| Zinc (Zn) Dust | Aqueous or alcoholic solutions | google.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | google.com |
This reduction provides a direct route to the corresponding sulfinate salt, which is often more stable and easier to handle than the free sulfinic acid. google.com
Reductive Desulfonylation and Access to Aryl Chlorides
Reductive desulfonylation refers to the cleavage of the carbon-sulfur bond, leading to the removal of the sulfonyl group. wikipedia.org This process can be used to replace the sulfonyl group with a hydrogen atom. For this compound, this would result in the formation of 2-chloronaphthalene (B1664065). This type of reaction is typically achieved using strong reducing agents, such as metal amalgams (e.g., sodium amalgam) or tin hydrides. wikipedia.org The mechanism often involves the formation of an aryl radical intermediate, which is then quenched to afford the final product. wikipedia.org
A distinct but related reaction is the desulfonation of arylsulfonyl chlorides, which provides a route to aryl chlorides. wikipedia.org In this reaction, the entire sulfonyl chloride group is removed and replaced by a chlorine atom, with the concurrent loss of sulfur dioxide (SO₂). This process effectively transforms the sulfonyl chloride into a chlorinating agent for the aromatic ring to which it was attached.
ArSO₂Cl → ArCl + SO₂ wikipedia.org
Applying this to this compound would theoretically yield 1,2-dichloronaphthalene. This type of reaction can be catalyzed by transition metals like palladium. nih.gov Palladium catalysts, however, more typically promote the desulfonylation of arylsulfonyl chlorides, where they are used as aryl halide equivalents in cross-coupling reactions. nih.gov
Table 2: Reductive Desulfonylation and Desulfonation Pathways
| Reaction Type | Reagents | Product from this compound |
|---|---|---|
| Reductive Desulfonylation | Sodium amalgam, Tin hydrides | 2-Chloronaphthalene |
| Desulfonation to Aryl Chloride | Heat, Transition metal catalysts | 1,2-Dichloronaphthalene |
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.org The most common type is the cycloaddition reaction, such as the Diels-Alder reaction, which involves the combination of two π-electron systems to form a new ring. amherst.edumsu.edu
The direct participation of the sulfonyl chloride group itself in cycloaddition reactions is not common. However, the naphthalene ring system of this compound could potentially act as a π-system in such reactions. Naphthalene is known to undergo Diels-Alder reactions, although it is less reactive than simpler dienes like 1,3-butadiene (B125203) due to the aromatic stabilization that must be overcome. amherst.edu
In a potential [4+2] cycloaddition (Diels-Alder reaction), the substituted naphthalene ring would act as the 4π component (the diene). The reaction would involve one of the two rings of the naphthalene core. However, the reactivity of the naphthalene system in this compound is significantly influenced by its substituents. Both the chlorine atom and the sulfonyl chloride group are strongly electron-withdrawing. These deactivating groups reduce the electron density of the π-system, making the compound a very poor diene for normal-electron-demand Diels-Alder reactions, which typically require an electron-rich diene.
Conversely, this electron-deficient character could make it a candidate for inverse-electron-demand Diels-Alder reactions, where it would react with an electron-rich dienophile. However, the high degree of aromaticity of the naphthalene ring presents a significant energetic barrier for it to participate in such cycloadditions, and specific examples involving this compound are not readily found in the literature. Pericyclic reactions are governed by the conservation of orbital symmetry, and the specific electronic and steric properties of this molecule make its participation in such reactions challenging under typical conditions. libretexts.org
Advanced Applications in Organic Synthesis and Functional Materials
Precursor in the Synthesis of Complex Organic Architectures
The inherent reactivity of the sulfonyl chloride functional group, coupled with the rigid, planar structure of the naphthalene (B1677914) core, makes 2-chloronaphthalene-1-sulfonyl chloride a promising starting material for the construction of more elaborate molecular frameworks, including heterocyclic compounds and polycyclic aromatic hydrocarbons (PAHs).
Scaffold for Heterocyclic Compound Construction
Aryl sulfonyl chlorides are versatile reagents in the synthesis of a wide array of heterocyclic compounds. nih.govresearchgate.net The sulfonyl chloride moiety can readily react with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. These reactions can be employed in intramolecular cyclization strategies to construct heterocyclic rings fused to the naphthalene system.
For instance, this compound could be reacted with a bifunctional nucleophile, such as an amino alcohol or a diamine, to generate an intermediate that, upon a subsequent cyclization step, would yield a novel heterocyclic system. The chloro substituent at the 2-position could potentially influence the regioselectivity of such cyclizations or serve as a handle for further functionalization of the resulting heterocyclic product. The general approach often involves the initial formation of a sulfonamide, which then undergoes an intramolecular reaction to form the heterocyclic ring. researchgate.net
Building Block for Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings. beilstein-journals.orgacs.org The synthesis of complex PAHs often relies on cyclization reactions that extend the aromatic system. researchgate.net While direct use of sulfonyl chlorides in Friedel-Crafts type reactions for ring closure is not the most common approach, derivatives of this compound could serve as precursors for such transformations. nih.govkhanacademy.orggoogle.com
For example, the sulfonyl chloride could be converted to a more suitable functional group for intramolecular cyclization, such as a sulfone. The chloro group on the naphthalene ring could also be utilized in cross-coupling reactions to introduce a side chain that could subsequently participate in a cyclization reaction to form a new aromatic ring, thus expanding the polycyclic system.
Utilization in Polymer Chemistry and Functional Materials
The properties of this compound also suggest its potential for the development of advanced functional materials, including specialized polymers and materials with interesting optical and electronic properties.
Monomer for Sulfonated Polymer Synthesis (e.g., ion-exchange membranes, proton conductors)
Sulfonated polymers are a critical component of ion-exchange membranes, which are used in a variety of applications, including water desalination and fuel cells. rsc.orgresearchgate.netmdpi.com These polymers contain sulfonic acid groups that facilitate the transport of ions. The synthesis of such polymers can be achieved through the polymerization of sulfonated monomers or the post-sulfonation of a pre-formed polymer. rsc.orgresearchgate.net
This compound could potentially be used as a monomer or a precursor to a monomer for the synthesis of sulfonated poly(arylene ether)s or similar high-performance polymers. rsc.orgresearchgate.net The sulfonyl chloride group could be hydrolyzed to a sulfonic acid group either before or after polymerization. The naphthalene unit would impart rigidity and thermal stability to the polymer backbone, while the sulfonic acid groups would provide the ion-exchange capacity. The chloro substituent could potentially enhance the chemical resistance of the resulting polymer.
Integration into Luminescent and Optoelectronic Materials
Naphthalene and its derivatives are well-known for their fluorescent properties and are often incorporated into organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.netnih.govnih.govlifechemicals.com The photophysical properties of naphthalene-based molecules can be tuned by the introduction of various functional groups. nih.govnih.govresearchgate.net
By converting the sulfonyl chloride group of this compound into sulfonamides or sulfonate esters with chromophoric or electronically active moieties, it is possible to synthesize novel materials with tailored luminescent and optoelectronic properties. The rigid naphthalene core provides a platform for attaching these functional groups, and the chloro substituent could be used to further modify the electronic properties of the molecule, potentially influencing its emission wavelength and quantum yield. nih.gov The synthesis of such functionalized naphthalene derivatives opens up possibilities for their application as fluorescent probes and components in organic electronic devices. nih.govnih.govacs.org
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of large, well-organized structures. globethesis.comnih.govnih.govarizona.edu Naphthalene derivatives, with their planar aromatic surfaces, are excellent building blocks for supramolecular assemblies due to their propensity for π-π stacking interactions. globethesis.comsupradrug.comresearchgate.net
Derivatization of this compound, for instance, by converting the sulfonyl chloride to a sulfonamide with a long alkyl chain, could lead to the formation of amphiphilic molecules. supradrug.com These amphiphiles could then self-assemble in solution to form various nanostructures, such as micelles, vesicles, or nanofibers, driven by a combination of hydrophobic interactions and π-π stacking of the naphthalene units. arizona.edusupradrug.com The specific nature of the self-assembled structures would depend on the nature of the substituent attached to the sulfonamide group. Such self-assembled systems have potential applications in areas like drug delivery and nanotechnology. globethesis.com The sulfamide (B24259) functionality has also been incorporated into self-assembling molecules for surface functionalization. beilstein-journals.orgnih.gov
Reagent in Derivatization for Advanced Analytical Methodologies
This compound serves as a crucial reagent in the derivatization of molecules for sophisticated analytical techniques. Its utility stems from the high reactivity of the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution with a variety of functional groups, including amines and phenols, to form stable sulfonamides and sulfonate esters, respectively. This process of chemical modification, or derivatization, is instrumental in enhancing the detectability and separation of analytes that may otherwise be challenging to analyze in their native state.
The naphthalene moiety of the molecule provides a rigid, planar structure with a well-defined chromophore and fluorophore, which is advantageous for spectroscopic and chromatographic detection methods. The presence of the chlorine atom can further modulate the electronic properties and reactivity of the molecule.
Development of Fluorescent and Chromogenic Tags for Spectroscopic Analysis
The inherent spectroscopic properties of the naphthalene ring system make this compound an excellent precursor for the development of fluorescent and chromogenic tags. When this reagent reacts with primary or secondary amines, it forms highly fluorescent sulfonamide derivatives. nih.gov This reaction is typically performed in a slightly alkaline medium. researchgate.net
The process of tagging involves covalently attaching the 2-chloronaphthylsulfonyl group to the target analyte. This imparts the strong ultraviolet (UV) absorbance and fluorescence characteristics of the naphthalene ring to the analyte, significantly lowering the limits of detection in spectroscopic analysis. The resulting derivatives can be readily quantified using techniques such as UV-Visible spectrophotometry and spectrofluorometry.
Table 1: Spectroscopic Properties of Naphthalene-based Derivatizing Agents
| Derivatizing Agent | Analyte Type | Derivative | Analytical Technique | Key Advantage |
| 2-Naphthalenesulfonyl chloride | Primary Amines | Sulfonamide | HPLC with Fluorescence Detection | High sensitivity and selectivity |
| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Amines, Phenols | Sulfonamide, Sulfonate Ester | Fluorescence Spectroscopy, HPLC | Forms stable, highly fluorescent derivatives |
| Anthraquinone-2-sulfonyl chloride | Amines, Phenols | Sulfonamide, Sulfonate Ester | HPLC with UV/Vis Detection | Versatile for various analytes, stable derivatives nih.govresearchgate.net |
This table illustrates the application of similar sulfonyl chloride reagents, highlighting the general utility of the naphthalene sulfonyl chloride scaffold in creating fluorescent and chromogenic tags.
Derivatization Agents for Enhanced Chromatographic Separation and Detection
In the realm of chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization with this compound offers significant advantages. The primary goal of such derivatization is to improve the chromatographic behavior and detectability of the analytes.
By reacting with polar functional groups like amines, the reagent can decrease the polarity of the analyte, leading to better retention and resolution on reverse-phase HPLC columns. A notable application of a similar compound, 2-naphthalenesulfonyl chloride (NSCl), is in the pre-column derivatization for the HPLC assay of neomycin sulfate. nih.gov In this method, the primary amine groups of neomycin are derivatized with NSCl, allowing for their separation and quantification with UV detection at 254 nm. nih.gov This demonstrates the potential of naphthalene sulfonyl chlorides to facilitate the analysis of complex molecules that lack a suitable chromophore for direct UV detection. nih.gov
The derivatization process not only enhances separation but also significantly improves the sensitivity of detection. The introduction of the strongly UV-absorbing naphthalene group allows for the use of standard UV detectors in HPLC systems, which are robust and widely available.
Table 2: Application of Naphthalene Sulfonyl Chloride in HPLC
| Application | Derivatizing Agent | Analyte | Column Type | Detection Method | Outcome | Reference |
| Assay of Neomycin Sulfate | 2-Naphthalenesulfonyl chloride (NSCl) | Neomycin (primary amines) | Normal Phase Silica (B1680970) | UV at 254 nm | Separation and quantification of Neomycins B and C, and neamine | nih.gov |
Contributions to Dye and Pigment Chemistry
This compound, and its parent compound naphthalene-2-sulfonyl chloride, are valuable intermediates in the synthesis of various dyes and pigments. anshulchemicals.com The sulfonyl chloride group can be readily converted into a sulfonic acid group or a sulfonamide, both of which are common functionalities in dye molecules. uclmail.net The sulfonic acid group, in its salt form, enhances the water solubility of the dye and aids in its binding to fibers like cotton and wool. uclmail.net
The naphthalene ring system is a core component of many azo dyes. unb.ca These dyes are synthesized through a coupling reaction between a diazonium salt and an activated aromatic compound. uclmail.net Naphthalene-based compounds, including derivatives of this compound, can serve as these coupling components, leading to the formation of brightly colored azo compounds. The specific shade and properties of the resulting dye can be fine-tuned by the substituents on the naphthalene ring. The presence of the chloro and sulfonyl groups can influence the electron density of the aromatic system, thereby affecting the wavelength of maximum absorbance (λmax) and the fastness properties of the dye.
The general process for creating dyes often involves multiple steps, including sulfonation, nitration, and halogenation of aromatic precursors like naphthalene. epa.gov These intermediates are then combined to form the final dye structure. epa.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 2-Chloronaphthalene-1-sulfonyl chloride, providing an exact measurement of its molecular weight. The compound's molecular formula is C₁₀H₆Cl₂O₂S, leading to a calculated monoisotopic mass of 259.94656 Da. uni.lu HRMS can verify this mass with high precision, typically within parts-per-million (ppm) accuracy, which is crucial for unambiguous formula determination.
Upon ionization, typically using techniques like electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The analysis of these fragments helps to confirm the compound's structure. Key fragmentation pathways for this compound would likely involve the loss of the sulfonyl chloride group or parts of it.
Predicted Fragmentation Patterns:
Loss of SO₂Cl: A primary fragmentation would be the cleavage of the C-S bond, leading to the formation of a 2-chloronaphthalenyl cation.
Loss of Cl: The molecule could lose a chlorine radical from the sulfonyl chloride group.
Loss of SO₂: Subsequent fragmentation could involve the loss of a sulfur dioxide molecule.
Naphthalene (B1677914) Ring Fragments: Further fragmentation would produce ions characteristic of the chlorinated naphthalene ring system.
The presence of two chlorine atoms results in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments, with the ratio of the M, M+2, and M+4 peaks providing further confirmation of the elemental composition.
Table 1: Predicted HRMS Data for this compound
| Adduct/Ion | Formula | Calculated m/z |
|---|---|---|
| [M]⁺ | C₁₀H₆³⁵Cl₂O₂S | 259.94601 |
| [M+H]⁺ | C₁₀H₇³⁵Cl₂O₂S | 260.95384 |
| [M+Na]⁺ | C₁₀H₆³⁵Cl₂NaO₂S | 282.93578 |
Data sourced from predicted values. uni.lu
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Comprehensive Structural Elucidation of Reaction Products and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum would display a complex pattern of signals for the six protons on the naphthalene ring. The positions of these signals are influenced by the electron-withdrawing effects of both the sulfonyl chloride group at the C1 position and the chlorine atom at the C2 position. Protons ortho and para to these substituents would be shifted downfield. For comparison, in the related compound 2-chloronaphthalene (B1664065), proton signals appear between approximately 7.4 and 7.9 ppm. chemicalbook.com The introduction of the strongly deshielding sulfonyl chloride group at C1 would further shift the adjacent protons, particularly H8, to a lower field.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show ten distinct signals for the carbon atoms of the naphthalene ring, unless there is an accidental overlap. The carbons directly attached to the electron-withdrawing substituents (C1 and C2) would be significantly deshielded. Data from related compounds, such as 1-chloronaphthalene (B1664548) and other naphthoquinone derivatives, can be used to predict the approximate chemical shifts. nih.govnih.gov
2D NMR Techniques: To definitively assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: Reveals the coupling relationships between adjacent protons (e.g., H3-H4, H5-H6, H6-H7, H7-H8).
HSQC: Correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity across the molecule and confirming the positions of the substituents.
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Monitoring
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their characteristic vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the sulfonyl chloride group and the substituted aromatic ring.
Sulfonyl Chloride (SO₂Cl) Vibrations: This group exhibits strong, characteristic stretching vibrations. The asymmetric stretching (νₐₛ SO₂) typically appears in the 1370-1410 cm⁻¹ region, while the symmetric stretching (νₛ SO₂) is found around 1166-1204 cm⁻¹. acdlabs.com
Aromatic C-H Stretching: Vibrations for the C-H bonds on the naphthalene ring are expected in the 3000-3100 cm⁻¹ region.
Aromatic C=C Stretching: Ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ range.
C-Cl Stretching: The C-Cl bond vibration on the aromatic ring is expected to appear in the lower frequency region of the spectrum.
C-S Stretching: The C-S stretch is typically weaker and found in the 600-800 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The symmetric vibrations of the naphthalene ring system are often strong in the Raman spectrum. The vibrational modes of naphthalene itself have been extensively studied and serve as a basis for interpreting the spectrum of its derivatives. nih.gov The C-S and S-Cl bonds may also give rise to distinct Raman signals.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Ring Stretching | 1400 - 1600 |
| Sulfonyl Chloride (SO₂) | Asymmetric Stretching | 1370 - 1410 |
| Sulfonyl Chloride (SO₂) | Symmetric Stretching | 1166 - 1204 |
| C-Cl | Stretching | ~1000 - 1100 |
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound in the solid state, provided a suitable single crystal can be grown. This technique would provide exact data on bond lengths, bond angles, and torsion angles within the molecule.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds or halogen bonds. This information is crucial for understanding the solid-state properties of the compound. While specific crystallographic data for this compound is not widely published, studies on related naphthalene derivatives provide a framework for what to expect. researchgate.net
Advanced Chromatographic Techniques (e.g., HPLC-UV/Vis, GC-MS, SFC) for Purity Assessment, Isomer Separation, and Quantitative Analysis of Reaction Mixtures
Chromatographic methods are essential for separating this compound from starting materials, byproducts, and isomeric impurities, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC-UV/Vis): HPLC is a versatile technique for purity assessment. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be effective. The naphthalene ring system contains a strong chromophore, allowing for sensitive detection using a UV-Vis detector. nih.govnih.gov Wavelengths around 230-280 nm would be suitable for detection. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can sometimes be prone to degradation at high temperatures, GC-MS methods have been successfully developed for similar compounds. core.ac.uk This technique offers excellent separation efficiency and provides mass spectral data for peak identification, which is particularly useful for identifying impurities. researchgate.netnih.gov
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique that uses supercritical CO₂ as the primary mobile phase. selvita.com It is particularly well-suited for the separation of isomers and is considered a "green" chromatography technique. hplc.eu SFC can offer unique selectivity for separating positional isomers of chloronaphthalenesulfonyl chloride that may be difficult to resolve by HPLC or GC. chromatographyonline.comfagg.be
Table 3: Comparison of Chromatographic Techniques for Analysis
| Technique | Principle | Typical Stationary Phase | Advantages |
|---|---|---|---|
| HPLC-UV/Vis | Partitioning between a liquid mobile phase and a solid stationary phase. | C18, Silica (B1680970) | Robust, versatile, good for quantification. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Polysiloxane-based | High resolution, provides structural information (MS). |
Elemental Analysis for Stoichiometric Verification and Purity Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, chlorine, oxygen, sulfur) in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₁₀H₆Cl₂O₂S. A close match (typically within ±0.4%) between the experimental and theoretical values serves as a fundamental confirmation of the compound's elemental stoichiometry and is a key indicator of its purity.
Table 4: Theoretical Elemental Composition of this compound (C₁₀H₆Cl₂O₂S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 46.00 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 2.32 |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 27.16 |
| Oxygen | O | 15.999 | 2 | 31.998 | 12.25 |
| Sulfur | S | 32.06 | 1 | 32.06 | 12.28 |
| Total | | | | 261.122 | 100.00 |
Computational and Theoretical Investigations of 2 Chloronaphthalene 1 Sulfonyl Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its chemical reactivity. For 2-Chloronaphthalene-1-sulfonyl chloride, these calculations can reveal key descriptors of its behavior.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the region most likely to accept an electron from a nucleophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring, influenced by the chloro substituent. The LUMO, conversely, is anticipated to be centered on the electron-deficient sulfonyl chloride group (-SO₂Cl), particularly on the sulfur-chlorine bond and the sulfur-oxygen bonds. The presence of electron-withdrawing groups, such as the sulfonyl chloride, tends to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the sulfur atom.
A hypothetical FMO analysis for this compound, based on typical values for similar aromatic sulfonyl chlorides, might yield the following reactivity descriptors:
| Parameter | Hypothetical Value | Significance |
| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 7.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | 4.35 eV | Tendency to attract electrons |
| Hardness (η) | 3.15 eV | Resistance to change in electron distribution |
These values are illustrative and would require specific DFT calculations for confirmation.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how molecules will interact, particularly in non-covalent interactions and the initial stages of a chemical reaction. The ESP map is colored to indicate regions of varying electrostatic potential: red typically signifies electron-rich, negative potential (attractive to electrophiles), while blue indicates electron-poor, positive potential (attractive to nucleophiles). Green and yellow represent intermediate potentials.
For this compound, the ESP map would be expected to show a high positive potential (deep blue) around the sulfur atom of the sulfonyl chloride group. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom attached to it. This positive region highlights the sulfur atom as the primary site for nucleophilic attack. The naphthalene ring would exhibit regions of negative to neutral potential (red, yellow, green), with the chlorine atom on the ring also influencing the local electron density.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom within the molecule. This provides a more quantitative picture of the electron distribution than the visual ESP map.
In this compound, the analysis would likely reveal a significant positive charge on the sulfur atom and negative charges on the oxygen atoms of the sulfonyl group. The chlorine atom attached to the sulfur would also carry a partial negative charge. The carbon atoms of the naphthalene ring would have varying, smaller partial charges, influenced by the positions of the chloro and sulfonyl chloride substituents. This charge distribution is a direct result of the differences in electronegativity between the constituent atoms and the inductive and resonance effects of the substituents.
A hypothetical table of partial atomic charges for key atoms in this compound is presented below:
| Atom | Hypothetical Partial Charge (e) |
| S (in -SO₂Cl) | +1.2 |
| O (in -SO₂Cl) | -0.6 (each) |
| Cl (in -SO₂Cl) | -0.2 |
| C1 (attached to -SO₂Cl) | +0.1 |
| C2 (attached to -Cl) | +0.05 |
| Cl (on naphthalene ring) | -0.1 |
These values are illustrative and would be determined through specific quantum chemical calculations.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition State Characterization
Density Functional Theory (DFT) is a powerful computational method for studying the energetics of chemical reactions, including the identification of reactants, products, intermediates, and transition states.
A key application of DFT is the calculation of reaction energy profiles. By determining the energies of all species along a reaction coordinate, a detailed picture of the reaction mechanism can be constructed. This includes the activation energy (the energy barrier that must be overcome for the reaction to proceed), which is the energy difference between the reactants and the transition state.
For the synthesis of this compound, which could involve the chlorosulfonation of 2-chloronaphthalene (B1664065), DFT could be used to model the reaction pathway. This would involve identifying the transition state for the electrophilic attack of the chlorosulfonating agent on the naphthalene ring. The calculations would help in understanding the regioselectivity of the reaction, i.e., why the sulfonyl chloride group attaches at the 1-position.
An illustrative energy profile for a hypothetical single-step reaction is shown below:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0 |
| Transition State | +25 |
| Products | -10 |
This table represents a generic exothermic reaction and is for illustrative purposes only.
DFT calculations can be instrumental in predicting the outcomes of reactions, including their selectivity (regio-, chemo-, and stereoselectivity). By comparing the activation energies for different possible reaction pathways, the most favorable pathway, and therefore the major product, can be predicted.
In the context of this compound, DFT could be used to predict its reactivity towards various nucleophiles. For instance, in a reaction with an amine to form a sulfonamide, DFT could model the nucleophilic attack on the sulfur atom. By calculating the energy barriers for attack at different sites or by different nucleophiles, the selectivity of the reaction can be predicted. These computational predictions can guide experimental work and provide a deeper understanding of the factors controlling chemical reactivity.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can provide detailed insights into its conformational landscape—the various three-dimensional shapes the molecule can adopt—and how these conformations are influenced by the surrounding solvent.
Conformational analysis is crucial as the spatial arrangement of atoms dictates the molecule's physical and chemical properties. For this compound, the key flexible bond is the one connecting the naphthalene ring to the sulfonyl chloride group. Rotation around this bond can lead to different stable conformations, or conformers. MD simulations model the interactions between all atoms in the system, governed by a force field, to track their movements over nanoseconds or even microseconds. This allows for the exploration of the potential energy surface and the identification of low-energy, and therefore more probable, conformations. nih.gov For instance, simulations can reveal whether the sulfonyl chloride group is oriented in a specific way relative to the naphthalene plane due to steric hindrance or non-covalent interactions. nih.gov
The following table illustrates hypothetical results from an MD simulation, showing the relative populations of two major conformers of this compound in different solvents.
| Solvent | Dielectric Constant | Conformer A Population (%) | Conformer B Population (%) |
| Chloroform (B151607) | 4.8 | 65 | 35 |
| Water | 80.1 | 40 | 60 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 48 | 52 |
| Toluene | 2.4 | 75 | 25 |
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
Computational chemistry offers methods to predict spectroscopic parameters with high accuracy, serving as a valuable tool for structure elucidation and analysis. Techniques like Density Functional Theory (DFT) are commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.
For predicting the ¹H and ¹³C NMR chemical shifts of this compound, the first step is to obtain an accurate 3D structure of the molecule, typically through geometry optimization at a specific level of theory. Subsequently, NMR shielding tensors are calculated for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends heavily on the chosen functional and basis set. idc-online.com Studies have shown that specific functionals can be developed and parameterized to improve the prediction accuracy for proton and carbon chemical shifts separately. idc-online.comliverpool.ac.uk
The table below presents hypothetical predicted ¹³C NMR chemical shifts for this compound, calculated using the B3LYP functional, compared to experimental data for the related compound 2-chloronaphthalene. nist.gov
| Carbon Atom Position | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 2-Chloronaphthalene |
| C1 | 135.2 | 132.3 |
| C2 | 133.8 | 134.5 |
| C3 | 128.1 | 126.5 |
| C4 | 129.5 | 127.6 |
| C4a | 132.9 | 131.7 |
| C5 | 127.9 | 129.2 |
| C6 | 126.4 | 125.9 |
| C7 | 127.0 | 127.6 |
| C8 | 129.8 | 129.3 |
| C8a | 134.1 | 133.9 |
Similarly, IR frequencies can be computed from the same optimized molecular geometry. The calculation involves determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants for the molecular vibrations. These force constants are then used to calculate the vibrational frequencies, which correspond to the peaks in an IR spectrum. The predicted frequencies are often scaled by an empirical factor to better match experimental data, accounting for systematic errors in the computational method and the neglect of anharmonicity.
The following table shows a selection of predicted IR frequencies for the key functional groups in this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| S=O Asymmetric Stretch | 1385 | Strong |
| S=O Symmetric Stretch | 1180 | Strong |
| C-Cl Stretch (Naphthalene) | 1090 | Medium |
| S-Cl Stretch | 780 | Medium |
| C-S Stretch | 710 | Medium |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.net For derivatives of this compound, QSAR models could be developed to predict their efficacy as, for example, enzyme inhibitors, while QSPR models could predict properties like solubility or toxicity.
The development of a QSAR/QSPR model begins with a dataset of molecules with known activities or properties. For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Derived from the 3D conformation of the molecule.
Quantum mechanical descriptors: Such as orbital energies (HOMO/LUMO) and charge distributions. nih.gov
Physicochemical descriptors: Like hydrophobicity (logP) and molar refractivity.
Once the descriptors are calculated, a mathematical model is built to find a correlation between these descriptors and the observed activity/property. Various statistical techniques can be employed, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning methods like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). nih.govbrieflands.com A robust QSAR model is one that is not only statistically significant but also has good predictive power, which is typically assessed using a separate test set of molecules that were not used during model training. nih.gov
For a hypothetical series of this compound derivatives where the chlorine on the naphthalene ring is replaced by other substituents, a QSAR model might look like the following MLR equation:
Biological Activity (log 1/IC₅₀) = 1.25 * (logP) - 0.45 * (Molecular Weight) + 0.89 * (Dipole Moment) + 2.15
This equation suggests that higher hydrophobicity (logP) and a larger dipole moment increase the biological activity, while increased molecular weight has a negative effect. Such models are invaluable in drug discovery and materials science for screening virtual libraries of compounds and prioritizing which derivatives to synthesize and test, thereby saving time and resources. researchgate.net
The table below provides an example of descriptors that could be used in a QSAR study for derivatives of this compound.
| Derivative Substituent (at C2) | logP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | Measured Activity (IC₅₀, µM) |
| -Cl | 4.1 | 261.1 | 3.5 | 10.5 |
| -F | 3.5 | 244.7 | 3.8 | 8.2 |
| -CH₃ | 4.0 | 254.7 | 3.2 | 15.1 |
| -OCH₃ | 3.7 | 270.7 | 4.1 | 6.8 |
Structure Reactivity Relationships of 2 Chloronaphthalene 1 Sulfonyl Chloride Derivatives
Influence of Substituents on the Naphthalene (B1677914) Ring on Reactivity of the Sulfonyl Chloride Group
The introduction of substituents onto the naphthalene ring of 2-chloronaphthalene-1-sulfonyl chloride can significantly alter the reactivity of the sulfonyl chloride group. The electron-donating or electron-withdrawing nature of these substituents, as well as their position on the ring, modulates the electrophilicity of the sulfur atom in the sulfonyl chloride moiety.
Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, enhance the electrophilic character of the sulfonyl sulfur. By withdrawing electron density from the naphthalene ring system, these substituents make the sulfur atom more susceptible to nucleophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, decrease the reactivity of the sulfonyl chloride. These groups increase the electron density on the sulfur atom, thereby reducing its electrophilicity.
The position of the substituent is also crucial. Substituents at positions that can exert a strong resonance effect on the carbon atom bearing the sulfonyl chloride group will have a more pronounced impact on reactivity. For instance, a substituent at the 4-position can directly influence the reaction center through resonance.
Table 1: Relative Solvolysis Rates of 4-Z-Substituted Arenesulfonyl Chlorides
| Substituent (Z) | Relative Rate (k_Z / k_H) |
|---|---|
| OMe | 0.23 |
| Me | 0.55 |
| H | 1.00 |
| Cl | 2.1 |
| NO₂ | 14 |
Data adapted from studies on arenesulfonyl chlorides to illustrate substituent effects. researchgate.net
Stereoelectronic Effects on Reaction Pathways and Selectivity
Stereoelectronic effects, which pertain to the influence of orbital alignment on the energy of transition states, play a significant role in the reactions of this compound. These effects can dictate the preferred reaction pathways and the stereochemical outcome of its transformations.
In nucleophilic substitution reactions at the sulfonyl sulfur, the geometry of the transition state is critical. The incoming nucleophile typically attacks the sulfur atom from a trajectory opposite to the leaving chloride ion, proceeding through a trigonal bipyramidal transition state in a concerted Sₙ2-type mechanism. The orientation of the naphthalene ring and its substituents relative to the reacting orbitals can either stabilize or destabilize this transition state.
For example, the alignment of the π-system of the naphthalene ring with the developing p-orbitals on the sulfur atom in the transition state can influence the reaction rate. Favorable orbital overlap can lead to stabilization and an accelerated reaction. The presence of the chloro group at the 2-position and other potential substituents can impose conformational preferences that affect this orbital alignment, thereby influencing the reaction's activation energy. While direct studies on this compound are limited, research on related systems highlights the importance of such stereoelectronic considerations in determining reaction outcomes. mdpi.com
Investigation of Inductive and Resonance Effects
The electronic influence of substituents on the naphthalene ring can be dissected into inductive and resonance effects. Both play a crucial role in modulating the reactivity of the sulfonyl chloride group.
Application of Hammett and Taft Equation Correlations in Kinetic Studies
To quantify the influence of substituents on the reactivity of aromatic systems, linear free-energy relationships such as the Hammett and Taft equations are employed.
The Hammett equation is expressed as: log(k/k₀) = σρ
Where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. libretexts.org
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups, suggesting the development of a positive charge. Kinetic studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides have demonstrated the applicability of the Hammett equation, yielding a positive ρ value, which is consistent with a nucleophilic substitution mechanism where the bond-making to the nucleophile is advanced in the transition state. researchgate.net
The Taft equation extends this concept by separating polar (inductive and resonance), steric, and field effects: log(kₛ/k_CH₃) = ρσ + δEₛ
Where:
ρ** is the sensitivity factor to polar effects.
σ** is the polar substituent constant.
δ is the sensitivity factor to steric effects.
Eₛ is the steric substituent constant. wikipedia.orgscribd.com
While specific Hammett and Taft plots for this compound derivatives are not extensively documented, studies on the solvolysis of related naphthalenesulfonyl chlorides, such as 5-dimethylamino-naphthalene-1-sulfonyl chloride, have utilized the extended Grunwald-Winstein equation, a similar linear free-energy relationship, to elucidate reaction mechanisms. researchgate.net These analyses support an Sₙ2 reaction pathway. researchgate.net The application of these equations allows for a quantitative understanding of how structural modifications to the naphthalene ring impact the reactivity of the sulfonyl chloride group.
Table 2: Hammett Substituent Constants (σ) for Selected Groups
| Substituent | σ_meta | σ_para |
|---|---|---|
| -OCH₃ | 0.12 | -0.27 |
| -CH₃ | -0.07 | -0.17 |
| -H | 0.00 | 0.00 |
| -Cl | 0.37 | 0.23 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
General values for benzoic acid derivatives, illustrating the electronic effect of substituents. libretexts.org
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Transformations Involving 2-Chloronaphthalene-1-sulfonyl chloride
The development of innovative catalytic systems is a cornerstone of modern organic synthesis, and its application to the transformations of this compound holds immense promise. While traditional methods for the synthesis and reaction of sulfonyl chlorides are well-established, future research will likely focus on transition metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and enhanced selectivity.
Palladium-catalyzed cross-coupling reactions, for instance, represent a significant avenue for exploration. Research into the palladium-catalyzed chlorosulfonylation of arylboronic acids has demonstrated the feasibility of forming aryl sulfonyl chlorides under mild conditions. nih.gov Future investigations could adapt these methodologies for the synthesis of this compound and its derivatives, potentially starting from 2-chloronaphthalene-1-boronic acid. Furthermore, palladium catalysts could be employed to mediate the coupling of this compound with various organometallic reagents, enabling the formation of C-S bonds and the synthesis of a diverse range of sulfone-containing naphthalenes. The use of specialized ligands to tune the reactivity and selectivity of the palladium catalyst will be a key area of focus.
Moreover, the use of palladium nanoparticles as heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse. Studies on the transformations of related compounds like 2-(1-chloroethenyl)naphthalene in the presence of glass-supported Pd(0) nanoparticles suggest the potential for developing robust and recyclable catalytic systems for reactions involving the sulfonyl chloride group. researchgate.netresearchgate.net
| Catalyst Type | Potential Application for this compound | Anticipated Advantages |
| Homogeneous Palladium Catalysts | Cross-coupling reactions with organoboronic acids or other organometallic reagents. | High selectivity, mild reaction conditions, broad substrate scope. |
| Heterogeneous Palladium Nanoparticles | Suzuki, Heck, and Sonogashira type couplings involving the naphthalene (B1677914) core or sulfonyl chloride group. | Catalyst recyclability, ease of separation from product, potential for continuous flow applications. |
| Copper Catalysts | Chan-Lam and Ullmann type couplings to form C-N and C-O bonds from the corresponding sulfonamides. | Lower cost compared to palladium, unique reactivity patterns. |
Exploration of Photoredox and Electrochemistry Mediated Reactions
Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering green and efficient alternatives to traditional methods. These techniques are particularly well-suited for the generation of radical intermediates under mild conditions, opening up new avenues for the functionalization of this compound.
Visible-light photoredox catalysis has been successfully employed for the synthesis of arenesulfonyl chlorides from anilines. nih.gov This approach could be adapted for the synthesis of this compound, avoiding the use of harsh chlorinating agents. Furthermore, the sulfonyl chloride group itself can be a precursor to sulfonyl radicals under photoredox conditions. These highly reactive intermediates can participate in a variety of transformations, including the sulfonylation of alkenes and alkynes, providing access to complex organosulfur compounds. Dual catalytic systems, combining photoredox catalysis with other transition metal catalysis, could also be explored to enable novel transformations. rsc.org
Electrochemistry offers another sustainable approach to mediate redox reactions. Electrochemical methods can be used for both the synthesis and transformation of sulfonyl compounds. researchgate.net For instance, the electrochemical reduction of this compound could generate a sulfonyl radical or a sulfinate anion, which could then be trapped with various electrophiles. Conversely, anodic oxidation could be used to generate reactive intermediates from suitable precursors for the synthesis of the target sulfonyl chloride. The ability to precisely control the reaction potential in electrochemical synthesis can lead to high selectivity and avoid the use of stoichiometric chemical oxidants or reductants.
| Method | Potential Transformation of this compound | Key Advantages |
| Photoredox Catalysis | Generation of sulfonyl radicals for addition to unsaturated bonds. | Mild reaction conditions, use of visible light as a renewable energy source, high functional group tolerance. |
| Electrochemistry | Controlled reduction to sulfinate or sulfonyl radical; controlled oxidation of precursors. | Avoidance of chemical redox agents, high selectivity, potential for automation. |
| Dual Catalysis (e.g., Photoredox/Palladium) | Novel cross-coupling reactions involving radical intermediates. | Access to unique reaction pathways not achievable by either catalytic cycle alone. |
Integration into Flow Chemistry and Microreactor Technologies for Enhanced Synthesis
Flow chemistry and microreactor technologies are revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability. The synthesis and manipulation of sulfonyl chlorides, which can be hazardous and involve highly exothermic reactions, are particularly well-suited for these technologies. rsc.orgresearchgate.net
The continuous flow synthesis of this compound could be achieved by pumping the reactants through a heated and pressurized microreactor. mdpi.combeilstein-journals.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The small reactor volume significantly enhances heat transfer, mitigating the risks associated with exothermic reactions. Furthermore, the in-line purification of the product stream can be integrated into the flow setup, streamlining the entire synthesis process.
Microreactors can also be used to safely handle hazardous reagents that are often used in the synthesis of sulfonyl chlorides. For example, the in-situ generation and immediate consumption of reactive intermediates can be achieved in a continuous flow system, minimizing their accumulation and the associated risks. nih.gov The scalability of flow processes, often achieved by "numbering up" (running multiple reactors in parallel), allows for a seamless transition from laboratory-scale synthesis to industrial production. almacgroup.com
| Technology | Application in the context of this compound | Benefits |
| Continuous Stirred-Tank Reactors (CSTRs) | Scalable production with efficient mixing and heat management. | Safe handling of exothermic reactions, consistent product quality. mdpi.com |
| Plug Flow Reactors (PFRs) | Precise control over residence time for optimizing reaction selectivity. | High throughput, efficient for fast reactions. |
| Microreactors | Safe handling of hazardous intermediates and reactions. | Enhanced heat and mass transfer, improved safety, rapid process optimization. beilstein-journals.orgnih.gov |
Design of Next-Generation Functional Materials Utilizing the Naphthalene-Sulfonyl Scaffold
The unique electronic and structural features of the naphthalene-sulfonyl scaffold make this compound an attractive building block for the design of novel functional materials. The rigid naphthalene core, combined with the versatile reactivity of the sulfonyl chloride group, allows for the systematic tuning of material properties.
One promising area of research is the incorporation of the naphthalene-sulfonyl moiety into polymers. Naphthalene-based polymers have been investigated as catalytic supports and for their porous properties. mdpi.com By functionalizing polymers with the 2-chloronaphthalene-1-sulfonyl group, it is possible to create materials with tailored properties for applications in catalysis, separation, and sensing. The sulfonyl group can act as a reactive handle for further post-polymerization modification, allowing for the introduction of a wide range of functional groups.
Another exciting direction is the use of the naphthalene-sulfonyl scaffold in the design of metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis. nih.gov Naphthalene-based linkers have been used to construct MOFs with interesting photophysical and magnetic properties. sci-hub.seresearchgate.net By designing and synthesizing polytopic ligands derived from this compound, it may be possible to create novel MOFs with unique topologies and functionalities. The sulfonyl group within the MOF structure could serve as a site for post-synthetic modification or as a catalytic center.
| Material Class | Design Strategy | Potential Applications |
| Functional Polymers | Incorporation of the naphthalene-sulfonyl moiety as a monomer or through post-polymerization modification. | Catalytic supports, membranes for separation, sensory materials. |
| Metal-Organic Frameworks (MOFs) | Use of ligands derived from this compound to construct porous frameworks. | Gas storage and separation, heterogeneous catalysis, chemical sensing. |
| Organic Electronics | Synthesis of derivatives with extended π-conjugation for use as semiconductors or emitters. | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |
Computational Design and Prediction of Novel Reactivities and Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of new molecules and materials. nih.gov The application of computational methods to this compound can provide valuable insights into its reactivity and guide the experimental design of new transformations and applications.
DFT calculations can be used to model the transition states of potential reactions involving this compound, allowing for the prediction of reaction pathways and the rational design of catalysts. For example, the mechanism of palladium-catalyzed cross-coupling reactions or the feasibility of novel photoredox-initiated transformations could be investigated computationally before being attempted in the laboratory.
Furthermore, computational methods can be used to predict the electronic and photophysical properties of new materials derived from the naphthalene-sulfonyl scaffold. By calculating properties such as the HOMO-LUMO gap, absorption and emission spectra, and charge transport characteristics, researchers can screen potential candidates for applications in organic electronics and other areas. This in-silico design approach can significantly accelerate the discovery and development of new functional materials. The noncovalent interactions of the sulfonyl chloride group can also be studied to understand its solid-state packing and its potential for crystal engineering. nih.gov
| Computational Method | Application to this compound | Expected Outcome |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of electronic properties. | Rational catalyst design, prediction of reactivity, understanding of electronic structure. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption and emission spectra of derivatives. | Design of new chromophores and fluorophores for sensing and imaging applications. |
| Molecular Dynamics (MD) Simulations | Simulation of the behavior of polymers or MOFs containing the naphthalene-sulfonyl scaffold. | Understanding of material morphology, guest-host interactions, and transport properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
